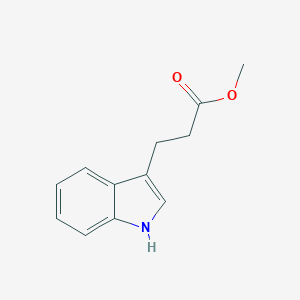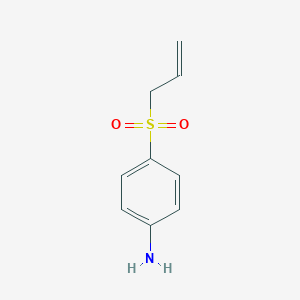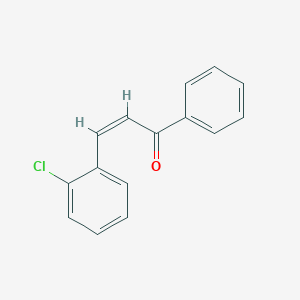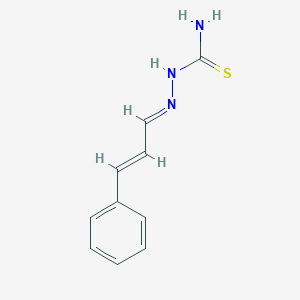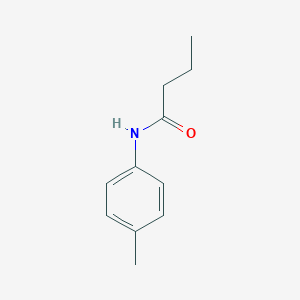
N-(4-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)butanamide, also known as 4-Methyl-2-phenylbutanamide (MPBD), is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been used for recreational purposes due to its euphoric and stimulating effects. MPBD has gained attention in scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
MPBD acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and movement. By increasing the levels of dopamine, MPBD may help to alleviate the symptoms of neurological disorders such as Parkinson's disease.
Effets Biochimiques Et Physiologiques
MPBD has been found to have a number of biochemical and physiological effects. Studies have shown that MPBD increases the levels of dopamine, norepinephrine, and serotonin in the brain. Additionally, MPBD has been found to increase heart rate and blood pressure, which may contribute to its stimulating effects.
Avantages Et Limitations Des Expériences En Laboratoire
MPBD has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, MPBD has been found to have a number of potential therapeutic applications, which makes it an attractive target for drug development. However, there are also some limitations to the use of MPBD in lab experiments. It is a psychoactive substance that may have unpredictable effects on test subjects, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on MPBD. One area of interest is the development of MPBD-based drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPBD, as well as its potential side effects. Finally, there is a need for more research on the long-term effects of MPBD use, particularly in the context of recreational use.
Méthodes De Synthèse
MPBD can be synthesized through a multistep process involving the condensation of 4-methylpropiophenone with nitroethane, followed by reduction and reductive amination. The final product is obtained as a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
MPBD has been investigated for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that MPBD acts as a dopamine reuptake inhibitor, which may help to alleviate the symptoms of Parkinson's disease. Additionally, MPBD has been found to have neuroprotective effects, which may help to prevent the progression of Alzheimer's disease.
Propriétés
Numéro CAS |
20172-29-6 |
|---|---|
Nom du produit |
N-(4-methylphenyl)butanamide |
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C11H15NO/c1-3-4-11(13)12-10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
KQPVRCMWSSRUKH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



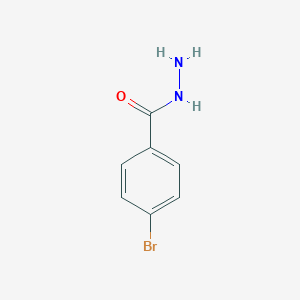
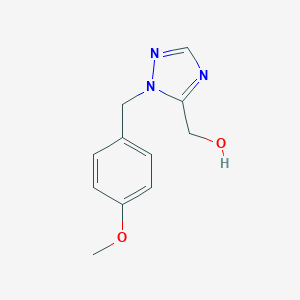
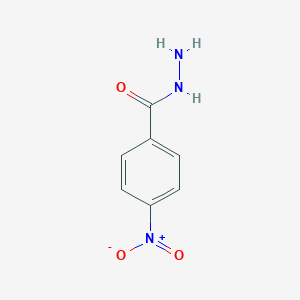
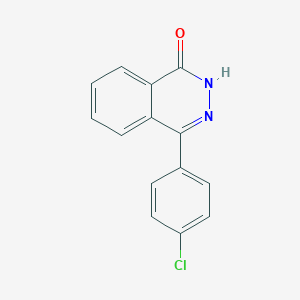
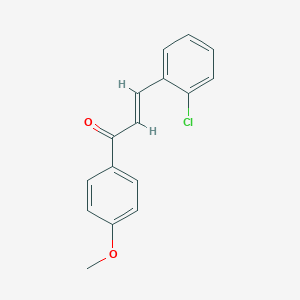
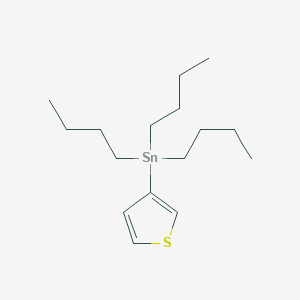
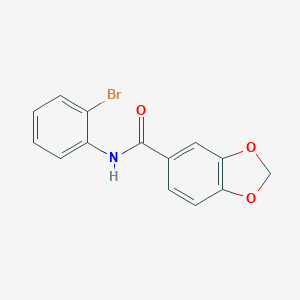
![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)

![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)
